molecular formula C14H14O2 B14365427 2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 92898-23-2

2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No.: B14365427
CAS No.: 92898-23-2
M. Wt: 214.26 g/mol
InChI Key: DEUCGXOCVAFFPZ-UHFFFAOYSA-N
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Description

2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound features a benzofuran core with a phenyl group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-phenyl-1,3-diketones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzofuran: Lacks the tetrahydro structure, leading to different chemical and biological properties.

    3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one: Lacks the phenyl group, resulting in different reactivity and applications.

    2-phenyl-1-benzofuran-4(2H)-one: Similar structure but different substitution pattern, affecting its properties.

Uniqueness

2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical reactivity and biological activities. Its versatility as an intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

92898-23-2

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-phenyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one

InChI

InChI=1S/C14H14O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2

InChI Key

DEUCGXOCVAFFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC(O2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

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